1,3-dimethyl-N-(2-morpholinoethyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide
Description
1,3-Dimethyl-N-(2-morpholinoethyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide is a synthetic heterocyclic compound featuring a thieno[2,3-d]pyrimidine core substituted with methyl groups at positions 1 and 3, a 2,4-dioxo moiety, and a carboxamide group at position 6 linked to a 2-morpholinoethyl side chain. This structure combines electron-withdrawing (dioxo) and electron-donating (morpholinoethyl) groups, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
1,3-dimethyl-N-(2-morpholin-4-ylethyl)-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O4S/c1-17-13(21)10-9-11(24-14(10)18(2)15(17)22)12(20)16-3-4-19-5-7-23-8-6-19/h9H,3-8H2,1-2H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZVHROLOXGFBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C(=O)NCCN3CCOCC3)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
1,3-Dimethyl-N-(2-morpholinoethyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C15H20N4O4S
- Molecular Weight : 348.41 g/mol
- CAS Number : 1954433-55-6
The compound features a thieno[2,3-d]pyrimidine core structure that is known for various biological activities. The presence of the morpholinoethyl group enhances its solubility and bioavailability.
Antiviral Activity
Research indicates that compounds similar to this compound exhibit antiviral properties. A study focusing on pyrimidine derivatives reported that certain modifications in the structure could lead to enhanced activity against viral targets such as HIV. For instance, derivatives with specific substitutions showed significant inhibition of HIV replication in vitro with IC50 values in the low micromolar range .
Antifungal Activity
In vitro studies have demonstrated that related compounds possess fungicidal properties. A series of pyrimidine derivatives were evaluated for their effectiveness against various fungal strains. One derivative showed an EC50 value of 0.44 mg/L against Botrytis cinerea, indicating a strong antifungal potential . While specific data on the target compound is limited, the structural similarities suggest it may also exhibit comparable antifungal activity.
The proposed mechanisms for the biological activity of these compounds often involve inhibition of key enzymes or pathways within pathogens. For example:
- Inhibition of Viral Fusion : Compounds targeting viral fusion proteins can prevent viral entry into host cells.
- Enzyme Inhibition : Some derivatives have been shown to inhibit enzymes such as succinate dehydrogenase (SDH), which is crucial for cellular respiration in fungi .
Case Studies and Research Findings
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to 1,3-dimethyl-N-(2-morpholinoethyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide exhibit promising anticancer properties. Studies show that structural modifications can enhance the compound's efficacy against various cancer cell lines. For instance, derivatives have been synthesized that demonstrate selective cytotoxicity towards tumor cells while sparing normal cells .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Case studies reveal that it can be effective against a range of bacteria and fungi. The relationship between molecular structure and bioactivity has been documented extensively, indicating that specific functional groups contribute to enhanced antimicrobial effects .
Pharmacological Applications
CNS Activity
Given the presence of the morpholino group in its structure, the compound is being explored for potential central nervous system (CNS) activities. Preliminary studies suggest it may have implications in treating neurological disorders due to its ability to cross the blood-brain barrier and interact with neurotransmitter systems .
Enzyme Inhibition
The compound's structural attributes make it a candidate for enzyme inhibition studies. Specifically, it has shown potential in inhibiting enzymes involved in cancer progression and microbial resistance mechanisms. This aspect is critical for developing new therapeutic agents that can overcome drug resistance in pathogens .
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Modified Substituents
Functional Group Impact on Activity
- Morpholinoethyl vs. Benzylthio Groups: The target compound’s morpholinoethyl group likely improves water solubility and membrane permeability compared to the lipophilic benzylthio group in Compound 2d, which may limit bioavailability despite its antimicrobial activity .
- Dioxo vs. Oxo/Thioxo Moieties: The 2,4-dioxo configuration in the target compound and derivatives contrasts with the 4-oxo/2-thioxo groups in Compound 2d.
Therapeutic Potential
While direct pharmacological data for the target compound are absent in the provided evidence, structurally related compounds highlight promising directions:
- Antimicrobial Applications: Compound 2d’s activity against Gram-negative pathogens suggests that the thieno[2,3-d]pyrimidine scaffold is a viable antimicrobial scaffold .
- Cardiovascular and Respiratory Therapeutics : emphasizes 2,4-dioxo derivatives as candidates for treating lung and cardiovascular diseases, likely due to modulation of ion channels or inflammatory pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
